molecular formula C18H12Cl2FNO4S2 B3729386 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide

2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B3729386
M. Wt: 460.3 g/mol
InChI Key: NJBUHPINAQYAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide (CCFSB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and spread of cancer cells. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the breakdown of extracellular matrix and the invasion of cancer cells. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-microbial activities. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and microbial infections.

Advantages and Limitations for Lab Experiments

2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been found to have a wide range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, there are also some limitations to using 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide in lab experiments. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has not been extensively studied in vivo, which limits its potential therapeutic applications. Additionally, the mechanism of action of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide is not fully understood, which makes it difficult to interpret the results of lab experiments.

Future Directions

There are a number of future directions for research on 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide. Further studies are needed to fully understand the mechanism of action of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide and its potential therapeutic applications. In vivo studies are needed to determine the efficacy and safety of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide in animal models. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide could also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the use of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide in combination with other drugs could be explored as a potential treatment for various diseases.

Scientific Research Applications

2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial activities. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections.

properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FNO4S2/c19-12-1-7-15(8-2-12)27(23,24)16-9-10-17(20)18(11-16)28(25,26)22-14-5-3-13(21)4-6-14/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBUHPINAQYAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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